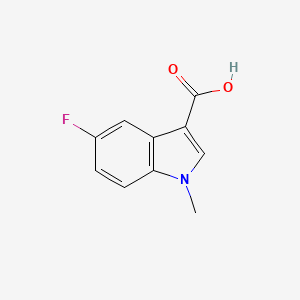
N-(2-((6-フェニルピリダジン-3-イル)オキシ)エチル)-4-(トリフルオロメチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring substituted with a phenyl group, an ethoxy linker, and a benzenesulfonamide moiety with a trifluoromethyl group. Its intricate structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Biological Studies: The compound can be used to study biochemical pathways and interactions at the molecular level.
Industrial Applications: Its unique chemical properties might make it suitable for use in the synthesis of advanced materials or as a catalyst in organic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a halogenated pyridazine reacts with a phenyl nucleophile.
Ethoxy Linker Addition: The ethoxy group is attached through an etherification reaction, often using an alkyl halide and a base to facilitate the nucleophilic substitution.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
作用機序
The mechanism of action for N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- N-(2-(4-(trifluoromethyl)phenyl)ethyl)-6-phenylpyridazin-3-amine
- N-(2-(6-phenylpyridazin-3-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide stands out due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the trifluoromethyl group, in particular, can significantly influence its pharmacokinetic properties and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-6-8-16(9-7-15)29(26,27)23-12-13-28-18-11-10-17(24-25-18)14-4-2-1-3-5-14/h1-11,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVOWFTXJWVISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)
